5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16576802
InChI: InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 356.4 g/mol

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

CAS No.:

Cat. No.: VC16576802

Molecular Formula: C21H21NO4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid -

Specification

Molecular Formula C21H21NO4
Molecular Weight 356.4 g/mol
IUPAC Name 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Standard InChI InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D
Standard InChI Key CJXFWFGLGOBGBR-RYNKYBBCSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H]
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Introduction

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a complex organic compound that combines the structural features of indole and pentanoic acid. It is notable for its isotopic labeling with deuterium, which enhances its stability and alters its physical properties compared to non-deuterated analogs. This compound is primarily used in research applications, particularly in medicinal chemistry and pharmacology.

Structural Features

The compound's molecular structure includes a pentanoic acid backbone linked to an indole moiety, which is further substituted with a 4-methoxybenzoyl group. The presence of deuterium atoms in the pentadeuterio substituent is crucial for its enhanced stability and altered physical properties.

Structural ComponentDescription
Indole MoietyCore structure with a pentadeuterio substitution
4-Methoxybenzoyl GroupAttached to the indole ring, contributing to its reactivity
Pentanoic Acid BackboneProvides a carboxylic acid functional group

Synthesis

The synthesis of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid typically involves multi-step organic synthesis techniques. These methods often require the coupling of indole derivatives with fatty acids or their derivatives. The specific synthesis pathway may not be widely documented but can be inferred from related synthetic pathways used for similar compounds. The use of deuterated reagents significantly increases costs but is essential for studies involving nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactivity

The compound exhibits chemical reactivity typical of both carboxylic acids and indoles. The carboxylic acid group can undergo reactions such as esterification and amidation. The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further derivatization. Additionally, the methoxy group can be involved in methylation or demethylation reactions under specific conditions.

Reaction TypeDescription
EsterificationConversion of the carboxylic acid group to an ester
AmidationConversion of the carboxylic acid group to an amide
Electrophilic Aromatic SubstitutionModification of the indole ring
Methylation/DemethylationModification of the methoxy group

Applications and Research Findings

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid has potential applications in pharmaceuticals and biochemistry due to its unique interactions within biological systems. Research suggests that such modifications can lead to enhanced bioavailability and reduced toxicity compared to non-deuterated analogs.

Application AreaPotential Benefits
PharmaceuticalsEnhanced bioavailability and reduced toxicity
BiochemistryUnique interactions within biological systems

Characterization Methods

Characterization of this compound typically involves experimental methods such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

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